2'-amino-6-chloro-1'-(4-ethylphenyl)-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-6-chloro-1’-(4-ethylphenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-6-chloro-1’-(4-ethylphenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach utilizes a Friedel-Crafts acylation followed by a Clemmensen reduction . These methods are advantageous as they avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and environmentally friendly methods. For instance, solvent-free conditions and the use of reusable catalysts such as nano ZnO or ionic liquids under ultrasound at room temperature can be employed . These methods not only reduce the environmental impact but also lower production costs.
Chemical Reactions Analysis
Types of Reactions
2’-amino-6-chloro-1’-(4-ethylphenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: Catalytic protodeboronation utilizing a radical approach.
Reduction: Visible-light-mediated metallaphotoredox catalysis for chemoselective deoxygenation.
Substitution: Electrophilic substitution reactions with alkyl Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, nano ZnO, ionic liquids, and Hantzsch esters. Reaction conditions often involve mild temperatures and the use of environmentally friendly solvents or solvent-free conditions .
Major Products
The major products formed from these reactions include various substituted quinolines and indole derivatives, which are valuable in medicinal chemistry and materials science .
Scientific Research Applications
2’-amino-6-chloro-1’-(4-ethylphenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-amino-6-chloro-1’-(4-ethylphenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and quinoline derivatives, such as:
Uniqueness
What sets 2’-amino-6-chloro-1’-(4-ethylphenyl)-7,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H27ClN4O2 |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
2'-amino-6-chloro-1'-(4-ethylphenyl)-7,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile |
InChI |
InChI=1S/C28H27ClN4O2/c1-5-16-6-8-17(9-7-16)33-21-12-27(3,4)13-22(34)23(21)28(19(14-30)25(33)31)18-10-11-20(29)15(2)24(18)32-26(28)35/h6-11H,5,12-13,31H2,1-4H3,(H,32,35) |
InChI Key |
NPUJXNYGQWSWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C4(C5=C(C(=C(C=C5)Cl)C)NC4=O)C(=C2N)C#N |
Origin of Product |
United States |
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